Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.26 . It appears as a white to yellow solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Azetidine-2-carboxylic acid (Aze) analogs, including those with tert-butyl groups, have been synthesized for studying the influence of conformation on peptide activity. These compounds, with various heteroatomic side chains, are valuable in understanding peptide interactions and functions (Sajjadi & Lubell, 2008).
Key Intermediate in Biotin Synthesis
Tert-butyl oxazolidine carboxylates, related to the azetidine structure, serve as key intermediates in synthesizing Biotin, a crucial water-soluble vitamin. Biotin plays a significant role in metabolic cycles, including the biosynthesis of fatty acids, sugars, and α-amino acids (Liang et al., 2016).
Building Blocks for Amino Alcohols and Polyamines
Tert-butyl aziridine carboxylates, structurally related to azetidines, are explored as potential building blocks for amino alcohols and polyamines. These compounds have applications in developing novel molecules with potential pharmacological importance (Jähnisch, 1997).
Development of Azetidine-3-Carboxylic Acid Derivatives
Protected 3-haloazetidines, including tert-butyl variants, are versatile building blocks in medicinal chemistry. They are used to prepare high-value azetidine-3-carboxylic acid derivatives, which are significant in the discovery and development of new pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Novel Compounds Complementary to Piperidine Ring Systems
Tert-butyl 6-oxo-azaspiroheptane carboxylate synthesis provides access to novel compounds, offering an alternative to piperidine ring systems. These compounds are valuable in exploring new chemical spaces for drug discovery (Meyers et al., 2009).
Potential Antimicrobial Agents
Substituted phenyl azetidines have been synthesized and characterized for their potential antimicrobial activities. These compounds, including tert-butyl variants, show promise in developing new treatments for microbial infections (Doraswamy & Ramana, 2013).
Synthesis of Pharmaceutical Intermediates
Tert-butyl aminoazetidines are synthesized as intermediates for pharmaceutical applications. These compounds are studied for their operational feasibility, safety, and yield, contributing to the development of safer and more efficient drug manufacturing processes (Yang, 2010).
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-prop-2-ynylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTDZXVZUGUDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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